molecular formula C10H9ClO B3271409 4-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one CAS No. 54795-06-1

4-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B3271409
CAS No.: 54795-06-1
M. Wt: 180.63 g/mol
InChI Key: WFLNXCHWFCCKNP-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9ClO It is a derivative of indanone, characterized by the presence of a chlorine atom at the 4th position and a methyl group at the 3rd position on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 2-methyl-2,3-dihydro-1H-inden-1-one. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

    Starting Material: 2-Methyl-2,3-dihydro-1H-inden-1-one

    Chlorinating Agent: Thionyl chloride (SOCl2)

    Reaction Conditions: Reflux

The reaction yields this compound with good efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Corresponding substituted products, such as amines or thiols.

Scientific Research Applications

4-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the methyl group can influence the compound’s binding affinity and specificity towards these targets.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

4-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one can be compared with other indanone derivatives:

    2-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the chlorine atom, resulting in different reactivity and applications.

    4-Chloro-2,3-dihydro-1H-inden-1-one: Lacks the methyl group, which can affect its chemical properties and biological activity.

    4-Chloro-3-methyl-1H-indene: The absence of the carbonyl group (C=O) in the indene structure leads to different chemical behavior.

Uniqueness: The presence of both the chlorine atom and the methyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-3-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-6-5-9(12)7-3-2-4-8(11)10(6)7/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLNXCHWFCCKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C1C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901255776
Record name 4-Chloro-2,3-dihydro-3-methyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54795-06-1
Record name 4-Chloro-2,3-dihydro-3-methyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54795-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,3-dihydro-3-methyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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